2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole
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Description
The compound “2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that is often found in various pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The cyclopropylsulfonyl group attached to the piperidine ring would add steric bulk, potentially influencing the compound’s reactivity and interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the thiazole ring and the piperidine ring could allow for various types of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence of the various functional groups and the overall structure of the molecule .Scientific Research Applications
- Researchers have investigated the potential of 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole as an anticancer agent. Its structural features make it an interesting candidate for inhibiting tumor growth or metastasis .
- The compound’s thiazole ring suggests anti-inflammatory activity. Studies have explored its impact on inflammatory pathways, potentially leading to novel treatments for inflammatory diseases .
- Piperidine derivatives often exhibit neuroprotective effects. Researchers have investigated whether 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole could protect neurons from damage or degeneration .
- The combination of piperidine and thiazole motifs may confer antibacterial properties. Investigations have explored its efficacy against bacterial strains, including drug-resistant ones .
- Piperidine-based compounds are known for their analgesic effects. Researchers have studied whether this compound could serve as a pain-relieving agent .
- Given its unique structure, 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole might impact metabolic pathways. Investigations have explored its effects on glucose metabolism, lipid regulation, and insulin sensitivity .
- Piperidine derivatives sometimes exhibit cardiovascular effects. Researchers have explored whether this compound could influence blood pressure, heart function, or vascular health .
- Scientists have used computational methods to explore the interactions of this compound with biological targets. Its unique structure may inspire the design of novel drugs or probes for studying cellular processes .
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotective Applications
Antibacterial Activity
Analgesic Potential
Metabolic Disorders
Cardiovascular Applications
Chemical Biology and Drug Design
properties
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfanyl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S3/c1-10-8-18-13(14-10)19-9-11-4-6-15(7-5-11)20(16,17)12-2-3-12/h8,11-12H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATKUYZRWNZQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole |
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